2-(3-Chloro-2-formylphenoxy)acetamide
Description
2-(3-Chloro-2-formylphenoxy)acetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with a chlorine atom at the 3-position and a formyl group (-CHO) at the 2-position of the aromatic ring. This compound is of interest due to its structural features, which are conducive to diverse pharmacological and chemical applications.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-(3-chloro-2-formylphenoxy)acetamide |
InChI |
InChI=1S/C9H8ClNO3/c10-7-2-1-3-8(6(7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
DAIQXOJYHWZZGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of phenoxyacetamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : The presence of chlorine at the 3-position (as in the target compound) may enhance electrophilic reactivity compared to para-substituted analogues (e.g., ’s 4-CH₃ group), influencing binding to biological targets .
- Hybrid Substituents: Compounds with combined chloro, alkoxy, and formyl groups () demonstrate the versatility of phenoxyacetamides in drug design but require complex synthetic routes .
Pharmacological Activity Trends
- Anti-Cancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () show potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting that chloro and formyl groups could enhance cytotoxicity .
- Enzyme Inhibition : Chlorine-containing acetamides (e.g., ’s MT1-MMP inhibitor) highlight the role of halogens in enhancing binding affinity to metalloproteinases .
Crystallographic and Analytical Insights
- Structure Confirmation : Single-crystal XRD and NMR () are critical for verifying substituent positions, as misassignment (e.g., meta vs. ortho isomers in ) can lead to incorrect pharmacological conclusions .
- SHELX Applications : The SHELX suite () is widely used for refining crystal structures of small molecules like acetamides, ensuring accuracy in structural comparisons .
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